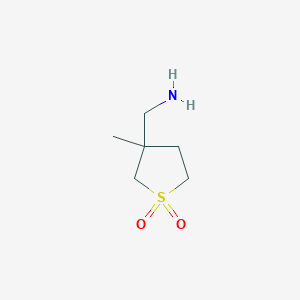
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione is a sulfur-containing heterocyclic compound This compound is characterized by a thiolane ring, which is a five-membered ring containing one sulfur atom The presence of an aminomethyl group and a methyl group attached to the thiolane ring makes this compound unique
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a thiol with an aminomethyl ketone in the presence of a base. The reaction conditions often require moderate temperatures and inert atmospheres to prevent oxidation of the sulfur atom.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common. Solvent choice is crucial, with polar aprotic solvents often being preferred to facilitate the reaction.
Types of Reactions:
Oxidation: The sulfur atom in the thiolane ring can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism by which 3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione exerts its effects is primarily through its interaction with biological molecules. The aminomethyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The sulfur atom in the thiolane ring can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
3-(Aminomethyl)-3-methylthiolane: Lacks the 1lambda6-dione functionality.
3-(Aminomethyl)-1lambda6-thiolane-1,1-dione: Similar structure but without the methyl group.
3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-sulfone: Contains a sulfone group instead of a dione.
Uniqueness: 3-(Aminomethyl)-3-methyl-1lambda6-thiolane-1,1-dione is unique due to the presence of both an aminomethyl group and a methyl group on the thiolane ring, combined with the 1lambda6-dione functionality. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Propriétés
Formule moléculaire |
C6H13NO2S |
|---|---|
Poids moléculaire |
163.24 g/mol |
Nom IUPAC |
(3-methyl-1,1-dioxothiolan-3-yl)methanamine |
InChI |
InChI=1S/C6H13NO2S/c1-6(4-7)2-3-10(8,9)5-6/h2-5,7H2,1H3 |
Clé InChI |
IWUKYPAFJSRLTF-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCS(=O)(=O)C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Phenyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13164391.png)

![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)

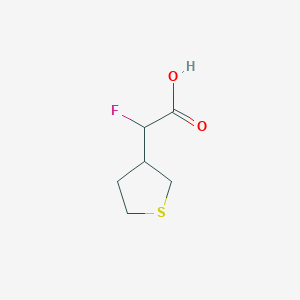
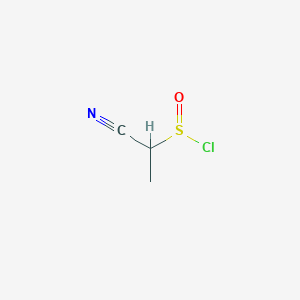
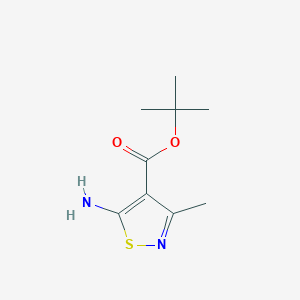
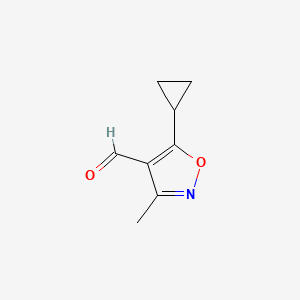

![1-[(2,2-Difluoroethenyl)oxy]-3,3-dimethylbutan-2-amine](/img/structure/B13164464.png)
